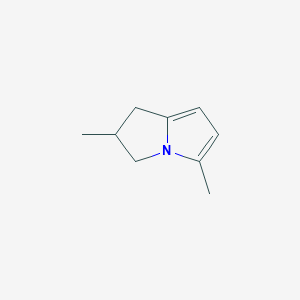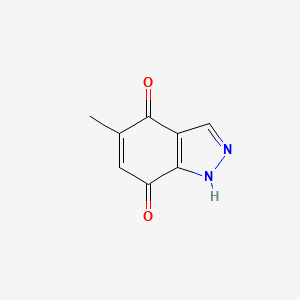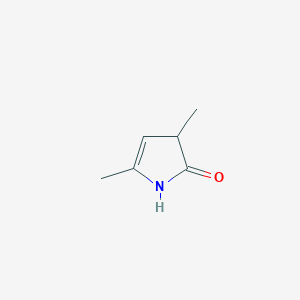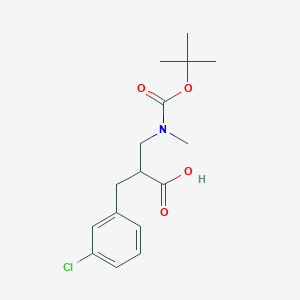
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro-
Vue d'ensemble
Description
“2-Chloro-N,N-dimethylethylamine” is a chemical compound with the linear formula (CH3)2NCH2CH2Cl · HCl . It’s also known by other names such as “1-Chloro-2-dimethylaminoethane hydrochloride”, “2-(Dimethylamino)ethyl chloride hydrochloride”, and "N-(2-Chloroethyl)dimethylamine hydrochloride" .
Molecular Structure Analysis
The molecular structure of “2-Chloro-N,N-dimethylethylamine” can be represented by the SMILES string Cl.CN©CCCl . The InChI representation is 1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H .Physical And Chemical Properties Analysis
“2-Chloro-N,N-dimethylethylamine” appears as crystals . It has a molecular weight of 144.04 . The melting point is 201-204 °C (lit.) .Safety and Hazards
The safety information for “2-Chloro-N,N-dimethylethylamine” includes several hazard statements: H302 - Harmful if swallowed, H341 - Suspected of causing genetic defects, H373 - May cause damage to organs through prolonged or repeated exposure, H411 - Toxic to aquatic life with long lasting effects . Precautionary statements include P202 - Do not handle until all safety precautions have been read and understood, P260 - Do not breathe dust/fume/gas/mist/vapours/spray, P264 - Wash thoroughly after handling, P273 - Avoid release to the environment, P301 + P312 - IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, P308 + P313 - IF exposed or concerned: Get medical advice/attention .
Propriétés
IUPAC Name |
4-chloro-8-(2-chloroethyl)-6,7-dihydro-5H-pteridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-1-3-14-4-2-11-6-7(10)12-5-13-8(6)14/h5,11H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGASKXJGCJUBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C(N1)C(=NC=N2)Cl)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40523066 | |
| Record name | 4-Chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pteridine, 4-chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydro- | |
CAS RN |
88627-25-2 | |
| Record name | 4-Chloro-8-(2-chloroethyl)-5,6,7,8-tetrahydropteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40523066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-nitro-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B3360148.png)







![5,6,7,8-Tetrahydro-4H-thieno[3,2-b]indole](/img/structure/B3360190.png)
![2-(2,3-Difluoro-4-iodophenyl)[1,3]dioxolane](/img/structure/B3360192.png)


![2-[(4-Bromophenyl)methyl]-3-[(tert-butoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B3360230.png)
